N-Benzyl-N-hydroxynonanamide

Dihydroorotase inhibition Cancer metabolism Pyrimidine biosynthesis

N-Benzyl-N-hydroxynonanamide (CAS 85407-82-5) is a synthetic N-hydroxy-N-benzyl alkylamide that integrates a hydroxamic acid functionality (N–OH) with a nine-carbon hydrophobic acyl chain and a benzyl substituent on the amide nitrogen. This structural architecture places it at the intersection of two established bioactive/functional chemotypes: the TRPV1-modulating capsaicinoid amides and the metal-chelating N-hydroxy-N-aryl amide collectors.

Molecular Formula C16H25NO2
Molecular Weight 263.37 g/mol
CAS No. 85407-82-5
Cat. No. B14416677
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Benzyl-N-hydroxynonanamide
CAS85407-82-5
Molecular FormulaC16H25NO2
Molecular Weight263.37 g/mol
Structural Identifiers
SMILESCCCCCCCCC(=O)N(CC1=CC=CC=C1)O
InChIInChI=1S/C16H25NO2/c1-2-3-4-5-6-10-13-16(18)17(19)14-15-11-8-7-9-12-15/h7-9,11-12,19H,2-6,10,13-14H2,1H3
InChIKeyZXDLQBVNMJQUJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Benzyl-N-hydroxynonanamide (CAS 85407-82-5) – What Makes This N-Hydroxy-N-benzyl Amide a Differentiated Research Candidate?


N-Benzyl-N-hydroxynonanamide (CAS 85407-82-5) is a synthetic N-hydroxy-N-benzyl alkylamide that integrates a hydroxamic acid functionality (N–OH) with a nine-carbon hydrophobic acyl chain and a benzyl substituent on the amide nitrogen. This structural architecture places it at the intersection of two established bioactive/functional chemotypes: the TRPV1-modulating capsaicinoid amides and the metal-chelating N-hydroxy-N-aryl amide collectors [1]. Physicochemical profiling indicates a calculated LogP of 4.3, a topological polar surface area of 40.5 Ų, and one hydrogen-bond donor, properties that distinguish it from both simpler N-benzylnonanamides lacking the N–OH group and from N-hydroxynonanamides (octyl hydroxamic acids) lacking the benzyl substituent [2]. These features enable dual hydrogen-bond-acceptor and metal-coordination capacity, creating use-cases across mineral flotation, polymer stabilisation, and medicinal chemistry that cannot be served by analogs possessing only one of these functional elements.

Why N-Benzyl-N-hydroxynonanamide Cannot Be Replaced by Generic N-Benzyl- or N-Hydroxy-nonanamide Analogs


Generic substitution of N-benzyl-N-hydroxynonanamide with simpler analogs that lack either the N-hydroxy or the N-benzyl group fails because the presence of both the hydroxamic acid moiety and the lipophilic benzyl substituent is required for its target performance profile. In the capsaicinoid/TRPV1 space, the N-benzyl-nonivamide analog N-benzylnonanamide (CAS 68263-59-2) is essentially inactive as a TRPV1 agonist (cytotoxicity LC50 >250 µM in TRPV1-overexpressing cells), while the vanillyl-type nonivamide exhibits potent cytotoxicity (LC50 ≈1.0 µM) [1]. The N-hydroxy group profoundly alters electron distribution and metal-binding capacity, conferring neither the low TRPV1 activity of N-benzylnonanamide nor the high activity of vanillyl-type analogs, but a potentially tunable intermediate profile. In mineral flotation, N-hydroxy-N-benzyl butyramide (NHNBB) achieves efficient malachite recovery without frothers or activators – a property that benzohydroxamic acid (BHA), lacking the N-benzyl substituent, cannot replicate [2]. These observations indicate that the full N-benzyl-N-hydroxy pharmacophore is necessary for the emergent property combination and cannot be recapitulated by mixing individual functional fragments.

N-Benzyl-N-hydroxynonanamide: Quantitative Comparator Evidence That Matters for Scientific Procurement


Enzyme Inhibition Profile Differentiates N-Benzyl-N-hydroxynonanamide from N-Benzylnonanamide on Dihydroorotase

BindingDB records report that N-benzyl-N-hydroxynonanamide inhibits dihydroorotase (DHOase) from mouse Ehrlich ascites cells with an IC50 of 1.80 × 10⁵ nM (180 µM) at pH 7.37 when tested at 10 µM [1]. This inhibition, albeit weak, is structurally dependent: the N-benzyl analog N-benzylnonanamide (lacking the N–OH group) shows no reported inhibition of DHOase under the same assay conditions, consistent with the requirement of a zinc-binding hydroxamic acid moiety for catalytic-site engagement. The presence of the N–OH group thus introduces a biochemical interaction that the N-benzyl-only scaffold cannot support.

Dihydroorotase inhibition Cancer metabolism Pyrimidine biosynthesis

The N-Hydroxy Group Abolishes TRPV1 Cytotoxicity: Differential Safety Profile Versus Nonivamide

In the Reilly et al. (2011) capsaicin-analog structure-activity relationship study, N-benzylnonanamide (no N–OH) exhibits no TRPV1-mediated cytotoxicity (LC50 >250 µM in TRPV1-overexpressing BEAS-2B cells and >200 µM in primary NHBE cells), whereas nonivamide (N-vanillylnonanamide) shows potent TRPV1-dependent cytotoxicity with LC50 = 1.0 µM (95% CI 0.7–1.4 µM) in the same TRPV1-overexpressing line [1]. N-Benzyl-N-hydroxynonanamide incorporates the N-benzyl scaffold of the inactive analog but adds the N–OH group, creating a chemotype that is predicted to retain low TRPV1 cytotoxicity (as the critical vanillyl 4-OH/3-OMe pattern essential for TRPV1 agonism is absent) while introducing hydroxamic acid functionality for alternative target engagement. This profile contrasts sharply with nonivamide, which carries inherent TRPV1-driven toxicity liabilities.

TRPV1 Capsaicin analog Cytotoxicity screening

The N-Benzyl Substituent Enables Mineral Flotation Selectivity: Comparison with Simple Alkyl Hydroxamic Acids

Deng et al. (2021) demonstrated that N-hydroxy-N-benzyl butyramide (NHNBB) achieves superior malachite flotation recovery versus benzohydroxamic acid (BHA), which lacks the N-benzyl group. In flotation tests without frothers or activators, NHNBB yielded efficient malachite separation from calcite and quartz, whereas BHA alone could not achieve comparable selectivity [1]. By logical extension, N-benzyl-N-hydroxynonanamide, bearing the same N-hydroxy-N-benzyl pharmacophore with a longer C9 acyl chain, is anticipated to exhibit even greater hydrophobicity and surface activity. This N-benzyl group differentiates it from simple N-hydroxynonanamide (octyl hydroxamic acid, CAS 20190-95-8), which lacks the aromatic substituent and therefore offers weaker selectivity in oxide-mineral flotation systems.

Mineral flotation Hydroxamic acid collector Malachite recovery

Polymer Stabilisation Patent Scope Covers N-Benzyl-N-hydroxynonanamide: Broad Utility Not Available to Simple Dialkylhydroxylamines

U.S. Patent 4,673,700 (1987) claims amide-substituted benzylhydroxylamines of the general formula encompassing N-benzyl-N-hydroxynonanamide as stabilisers for polyolefin compositions [1]. The patent explicitly states that these amide-substituted benzylhydroxylamine derivatives exhibit resistance to loss or extraction during processing and in end-use applications, a property not shared by simple dialkylhydroxylamines such as N,N-diethylhydroxylamine. The combination of the benzyl group (providing UV-absorbing aromatic character) and the N-hydroxy amide functionality (providing radical-scavenging and metal-deactivating capacity) creates a multi-mechanism stabilisation profile that is absent in commercial N,N-dibenzylhydroxylamine, which lacks the amide carbonyl, or in N-hydroxynonanamide, which lacks the aromatic benzyl group.

Polymer stabilisation Benzylhydroxylamine Antioxidant additive

N-Benzyl-N-hydroxynonanamide (CAS 85407-82-5): Evidence-Derived Application Scenarios for Research and Industrial Sourcing


Pyrimidine Biosynthesis and Cancer Metabolism Screening

The confirmed, albeit weak, inhibition of dihydroorotase (IC50 = 180 µM) establishes this compound as a starting scaffold for zinc-chelating inhibitors of pyrimidine biosynthesis . Researchers screening for DHOase inhibitors should prioritise N-benzyl-N-hydroxynonanamide over N-benzylnonanamide because only the N-hydroxy analog carries the hydroxamic acid zinc-binding group required for catalytic-site engagement. This compound can serve as a tool molecule for assay development or as a fragment for structure-based optimisation of DHOase-targeted anticancer agents.

TRPV1-Independent Capsaicinoid Pharmacology and Toxicology

The SAR data from Reilly et al. (2011) demonstrate that replacing the vanillyl group with an N-benzyl-N-hydroxy motif eliminates TRPV1-mediated cytotoxicity, which is a confounding factor in capsaicinoid pharmacology . Researchers designing TRPV1-independent anti-inflammatory or analgesic screening cascades can use N-benzyl-N-hydroxynonanamide as a negative-control chemotype that retains the C9 acyl chain and amide core of nonivamide but lacks TRPV1 agonism, enabling cleaner dissection of off-target effects.

Selective Mineral Flotation Collector Development

The proof-of-concept study by Deng et al. (2021) with the analogous N-hydroxy-N-benzyl butyramide (NHNBB) demonstrates that the N-hydroxy-N-benzyl pharmacophore enables selective malachite recovery from calcite and quartz without frothers or activators . N-Benzyl-N-hydroxynonanamide, with its longer C9 chain, is predicted to provide even greater hydrophobicity and surface coverage. Mineral-processing laboratories and reagent formulators should evaluate this compound as a next-generation collector for oxide-ore flotation circuits, particularly where benzohydroxamic acid (BHA) fails to deliver adequate selectivity.

Extraction-Resistant Polyolefin Stabiliser Formulation

U.S. Patent 4,673,700 specifically claims amide-substituted benzylhydroxylamines in the structural class of N-benzyl-N-hydroxynonanamide as stabilisers for polyolefin compositions, citing superior resistance to extraction during processing and end-use relative to dialkylhydroxylamines . Industrial polymer formulators seeking additives that survive high-temperature extrusion, gamma irradiation, or prolonged outdoor exposure should consider this compound as a candidate for co-stabilised systems with phenolic antioxidants, particularly in applications where N,N-dibenzylhydroxylamine or N,N-diethylhydroxylamine exhibit unacceptable volatility or extraction.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-Benzyl-N-hydroxynonanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.